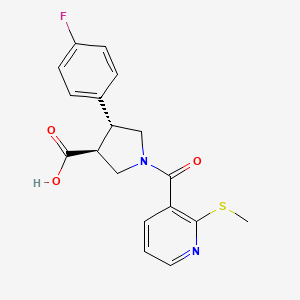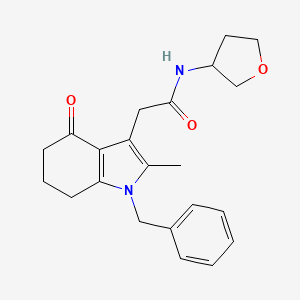
3-(3,3-Dichloroprop-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Dichloroprop-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dichloroprop-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the 3,3-Dichloroprop-2-en-1-yl Group: The 3,3-dichloroprop-2-en-1-yl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.
Hydroxylation and Carboxylation: The hydroxyl and carboxyl groups can be introduced through selective oxidation and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Dichloroprop-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The dichloroprop-2-en-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of quinoline alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
3-(3,3-Dichloroprop-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Dichloroprop-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinine: Another antimalarial compound derived from the bark of the cinchona tree.
Ciprofloxacin: A fluoroquinolone antibiotic with a quinoline core.
Uniqueness
3-(3,3-Dichloroprop-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3-(3,3-dichloroprop-2-enyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-7-9(3-5-12(15)16)13(18)10-6-8(14(19)20)2-4-11(10)17-7/h2,4-6H,3H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGVTVJFBCRNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)CC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one](/img/structure/B5581392.png)
![2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide](/img/structure/B5581407.png)


![METHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE](/img/structure/B5581424.png)
![(2E)-2-[[4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]anilino]methylidene]cyclohexan-1-one](/img/structure/B5581428.png)
![3-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOIC ACID](/img/structure/B5581436.png)

![6-[(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5581455.png)

![N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5581482.png)
![(E)-1-(9-ethylcarbazol-3-yl)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]methanimine](/img/structure/B5581486.png)

![2-[1-(6-phenoxy-3-pyridinyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5581492.png)
